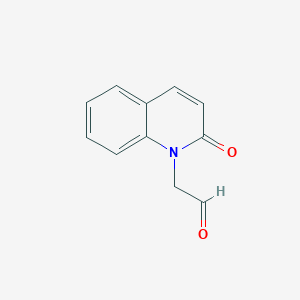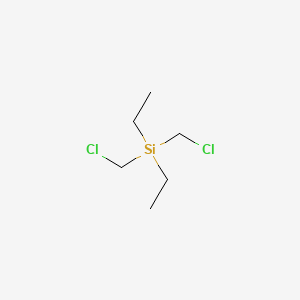
2-Cyclohexene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexene-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups attached to the first and second carbon atoms of the cyclohexene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach is the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce cyclohex-2-ene-1,2-dicarboxylic acid . The reaction typically involves heating the reactants in a solvent such as xylene, followed by hydrolysis of the anhydride intermediate.
Industrial Production Methods
In industrial settings, the production of cyclohex-2-ene-1,2-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is utilized in the production of plasticizers, resins, and coatings.
Wirkmechanismus
The mechanism of action of cyclohex-2-ene-1,2-dicarboxylic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the carboxylic acid groups, which can act as nucleophiles or electrophiles. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: A saturated analog with similar chemical properties but lacking the double bond.
Cyclohex-4-ene-1,2-dicarboxylic acid: A positional isomer with the double bond at a different location on the ring.
Cyclohexane-1,2-dicarboxylic anhydride: An anhydride derivative used in similar applications.
Uniqueness
2-Cyclohexene-1,2-dicarboxylic acid is unique due to the presence of the double bond in the cyclohexene ring, which imparts distinct reactivity and chemical properties compared to its saturated and positional isomers. This structural feature allows for specific reactions and applications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
38765-78-5 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
cyclohex-2-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h3,6H,1-2,4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
QDKOFCUUXIAICD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(Methylsulfonyl)piperazin-1-yl]pyridin-3-ol](/img/structure/B8651643.png)





![N~1~-[(4-Chlorophenyl)methyl]-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B8651686.png)
![1-Methyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine](/img/structure/B8651689.png)


![1-[(Methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8651708.png)



